Methyl 2-hydroxy-5,5-dimethylhexanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification: Methyl 2-hydroxy-5,5-dimethylhexanoate can be synthesized through the esterification of 2-hydroxy-5,5-dimethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-hydroxy-5,5-dimethylhexanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Alkylated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-5,5-dimethylhexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5,5-dimethylhexanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4,4-dimethylpentanoate: Similar structure but with a different carbon chain length.
Methyl 2-hydroxy-6,6-dimethylheptanoate: Similar structure but with an extended carbon chain.
Methyl 2-hydroxy-3,3-dimethylbutanoate: Similar structure but with a shorter carbon chain.
Uniqueness: : Methyl 2-hydroxy-5,5-dimethylhexanoate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-hydroxy-5,5-dimethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)6-5-7(10)8(11)12-4/h7,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMJQZHVGPMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488689-39-9 | |
Record name | methyl 2-hydroxy-5,5-dimethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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